N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a methoxyphenyl group, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxyphenyl group, and the attachment of the chlorophenyl group. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Chlorophenyl Group: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H22ClN3O4 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[2-[(2-chlorobenzoyl)amino]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-29-16-6-4-5-15(12-16)25-13-14(11-19(25)26)20(27)23-9-10-24-21(28)17-7-2-3-8-18(17)22/h2-8,12,14H,9-11,13H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
VRMGTBMOPXBGBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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